molecular formula C11H11N3O2 B8719895 2-(Methylaminomethyl)-6-nitroquinoline

2-(Methylaminomethyl)-6-nitroquinoline

Cat. No. B8719895
M. Wt: 217.22 g/mol
InChI Key: RMUBVWYKEAVVEH-UHFFFAOYSA-N
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Patent
US05084463

Procedure details

Methylamine (g) was bubbled through a stirring solution of 2-(chloromethyl)-6-nitroquinoline (5.00 g, 22.47 mmol) in toluene (70 mL) at 0° C. The mixture was slowly warmed to 20° C. over 4 hours, concentrated to 1/2 volume, and partitioned between 10% aqueous K2CO3 /ethyl acetate. The organic phase was dried (MgSO4), decolorized (charcoal) and concentrated. Yield: 4.89 g as a brown solid which was used without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].Cl[CH2:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=2)[N:6]=1>C1(C)C=CC=CC=1>[CH3:1][NH:2][CH2:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=2)[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
5 g
Type
reactant
Smiles
ClCC1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 1/2 volume
CUSTOM
Type
CUSTOM
Details
partitioned between 10% aqueous K2CO3 /ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Yield: 4.89 g as a brown solid which was used without purification

Outcomes

Product
Name
Type
Smiles
CNCC1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.